molecular formula C7H9BO3 B118843 4-Methoxyphenylboronic acid CAS No. 5720-07-0

4-Methoxyphenylboronic acid

Cat. No. B118843
CAS RN: 5720-07-0
M. Wt: 151.96 g/mol
InChI Key: VOAAEKKFGLPLLU-UHFFFAOYSA-N
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Description

4-Methoxyphenylboronic acid, also known as (4-Methoxyphenyl)boric acid, 4-Anisylboronic acid, 4-Methoxybenzeneboronic acid, p-Anisylboronic acid, and p-Methoxybenzeneboronic acid, is a biochemical reagent . It is used as a biological material or organic compound for life science-related research . The compound has a linear formula of CH3OC6H4B(OH)2 and a molecular weight of 151.96 .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenylboronic acid consists of a benzene ring with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached to it . The presence of these functional groups gives the compound its unique chemical properties.


Chemical Reactions Analysis

4-Methoxyphenylboronic acid is a reagent used in various chemical reactions . These include Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, palladium-catalyzed stereoselective Heck-type reaction, tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ruthenium catalyzed direct arylation, and Rh-catalyzed asymmetric conjugate addition .


Physical And Chemical Properties Analysis

4-Methoxyphenylboronic acid is a solid substance . It has a melting point of 204-206 °C .

Scientific Research Applications

Supramolecular Assemblies

4-Methoxyphenylboronic acid has been used in the design and synthesis of supramolecular assemblies. Research by Pedireddi and Seethalekshmi (2004) highlights its role in forming hydrogen bonds with hetero N-atoms in structures like 4,4′-bipyridine. These assemblies are noted for their symmetrical cyclic hydrogen bonding patterns (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

4-Methoxyphenylboronic acid has been studied for its role in fluorescence quenching mechanisms. Geethanjali, Nagaraja, and Melavanki (2015) investigated this aspect using steady-state fluorescence measurements, revealing insights into the static quenching mechanism in these systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Hybrid Nanomaterials

Research involving the immobilization of (S)-BINOL onto carbon nanotubes utilized 4-methoxyphenylboronic acid. Monteiro et al. (2015) demonstrated how the chemical integrity of chiral BINOL ligands is maintained in hybrid materials, which have applications in catalysis (Monteiro et al., 2015).

Suzuki Coupling Reactions

The compound has been instrumental in Suzuki coupling reactions. Ruel, Braun, and Johnson (2003) utilized it for coupling with 2-iodo-2-cyclohexen-1-one, demonstrating its efficacy in such metal-catalyzed reactions (Ruel, Braun, & Johnson, 2003).

Crystal Structure Studies

Studies on crystal structure and molecular packing have also incorporated 4-methoxyphenylboronic acid. Cyrański et al. (2012) investigated its influence on crystal structures, contributing to the design of novel boronic acids for crystal engineering (Cyrański et al., 2012).

Catalytic Applications

The compound's role in catalysis has been explored in various studies. Eguchi, Hoshino, and Ayame (2002) examined its use in cross-coupling reactions for synthesizing neoflavenes, demonstrating its versatility in different catalytic environments (Eguchi, Hoshino, & Ayame, 2002).

Transition Metal Catalyst Heterogenization

Li et al. (2016) utilized 4-methoxyphenylboronic acid in the heterogenization of transition metal catalysts, showcasing its role in enhancing catalytic activity and stability under visible light irradiation (Li et al., 2016).

Structural Investigations

Zhu et al. (2006) conducted a detailed investigation into the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, providing insights into the design of future chemosensing technologies based on arylboronate scaffolds (Zhu et al., 2006).

Corrosion Inhibition

Research on 4-Methoxyphenylboronic acid derivatives has shown their effectiveness as corrosion inhibitors for steel in acidic media. Studies like those by Bouklah et al. (2006) and Bentiss et al. (2009) have elucidated their adsorption properties and inhibitory mechanisms (Bouklah et al., 2006); (Bentiss et al., 2009).

Bioorthogonal Chemistry

Dilek et al. (2015) explored the rapid formation of a boron-nitrogen heterocycle in aqueous solution, demonstrating its potential for bioorthogonal coupling reactions useful in protein conjugation (Dilek et al., 2015).

Pharmaceutical and Food Applications

Research on ferulic acid, which contains a 4-methoxyphenyl moiety, has highlighted its potential health benefits and applications in pharmaceuticals and foods. Silva and Batista (2017) reviewed its antioxidant properties and its role in combating disorders related to oxidative stress (Silva & Batista, 2017).

Polymerization and Materials Science

Studies such as those by Maji et al. (2014) and Kim, Robertson, and Guiver (2008) have demonstrated the utility of 4-methoxyphenylboronic acid in polymerization processes, leading to applications in materials science and fuel cell technology (Maji et al., 2014); (Kim, Robertson, & Guiver, 2008).

Safety And Hazards

4-Methoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . To ensure safety, it is advised to avoid inhaling the dust, fumes, gases, mists, vapors, or spray of the compound . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAEKKFGLPLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Record name 4-boronoanisole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205837
Record name Benzeneboronic acid, p-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylboronic acid

CAS RN

5720-07-0
Record name (4-Methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5720-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneboronic acid, p-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneboronic acid, p-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml of a solution of 10 g of p-bromoanisole in anhydrous diethyl ether were added dropwise at reflux under an inert gas atmosphere to a suspension of 1.3 g of Mg turnings in 5 ml of anhydrous diethyl ether, and the mixture was refluxed for 2 hours. The mixture was then poured into a solution of 9.02 ml of triethylborate in 60 ml of anhydrous ether cooled to -70° C. After stirring for one hour at -70° C., then for one hour at ambient temperature, the solution was poured into a mixture of 11 ml of sulfuric acid and 50 g of ice and water and stirring was carried out for one hour. The organic phase was extracted with 100 ml of a saturated aqueous solution of sodium bicarbonate and the aqueous phases were combined and reacidified with 6N hydrochloric acid, followed by extraction with ether, drying and evaporating under reduced pressure to obtain 3.9 g of the expected product.
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Synthesis routes and methods II

Procedure details

100 ml of a solution of 10 g of p-bromoanisole in anhydrous diethyl ether is added dropwise under reflux to a suspension, under inert gas, of 1.3 g of magnesium turnings in 5 ml of anhydrous diethyl ether, and the mixture is left under reflux for 2 hours. The reaction medium is then poured into a solution of 9.02 ml of triethylborate in 60 ml of anhydrous ether cooled down to −70° C. After agitation for 1 hour at −70° C., then for 1 hour at ambient temperature, the solution is poured into a mixture comprising 11 ml of sulphuric acid and 50 g of ice and water followed by agitation for 1 hour. The organic phase is extracted with 100 ml of an aqueous solution saturated in sodium bicarbonate, the aqueous phases are combined, then reacidified with 6N hydrochloric acid, extracted with ether, dried and evaporated under reduced pressure. 3.9 g of expected product is obtained.
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Synthesis routes and methods III

Procedure details

A solution of the Grignard reagent, prepared from 4-bromoanisole (80.0 g, 0.43 mol) and magnesium (11.96 g, 0.49 mol) in dry THF (300 ml) was added dropwise to a stirred, cooled (-78° C.) solution of tri-isopropyl borate (161.7 g, 0.86 mol) in dry THF (50 ml) under dry nitrogen. The stirred mixture was allowed to warm to room temperature overnight and was then stirred at room temperature for 1 h with 10% hydrochloric acid (300 ml). The product was extracted into ether (twice), the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo to yield a cream-coloured solid (58.5 g) which was recrystallised from water to give colourless crystals.
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Synthesis routes and methods IV

Procedure details

A mixture of 4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (39 mg, 0.10 mmol), phenylboronic acid (14.6 mg, 0.12 mmol), sodium tert-butoxide (38 mg, 0.40 mmol) and ((t-Bu)2POH)2PdCl2 (POPd) (5 mg, 0.01 mmol) in THF (2 mL) was heated to reflux for 4 h. After cooling down, the formed mixture was quenched with 5% citric acid (aq) and extracted with EtOAc (20 mL). The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by prep-HPLC to yield 36 mg (83%) of the desired product as an off-white foam.
Name
4-(6-methoxy-isoquinolin-1-yloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
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39 mg
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reactant
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14.6 mg
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reactant
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38 mg
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Name
((t-Bu)2POH)2PdCl2
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5 mg
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2 mL
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Yield
83%

Synthesis routes and methods V

Procedure details

Intermediate 9H-Carbazole-9-akylamines 3 and 4 (Scheme 1). Both starting biphenyl derivatives 1a and 1b were synthesized by Suzuki coupling methodology [Martin, et al, Acta Chem. Scand. 47, 221-230 (1993); and Miyaura, et al, Syn. Commun., 11, 513 (1981)]. A Grignard reagent was prepared from 4-bromoanisole which was subsequently reacted with trimethyl borate in THF. Hydrolysis of the product in aqueous H2SO4 gave 4-methoxyphenylboronic acid. This was then coupled to 1-bromo-2-nitrobenzene or 4-bromo-3-nitroanisole in a mixture of (Ph3P)4Pd, aqueous Na2CO3, EtOH, and benzene to give 1a or 1b, respectively. The biphenyls 1a and 1b were subsequently refluxed in triethyl phosphite to give the carbazoles 2a and 2b. These were then alkylated with bromoacetonitrile in NaH/DMF to afford the respective carbazole-9-acetonitriles. The reduction of the nitriles was accomplished with Raney nickel and aqueous ammonia in 2-methoxyethanol to give the 9H-carbazole-9-ethanamines 3a and 3b. The propanamine 4 was prepared by conjugate addition of 2b to acrylonitrile in NaH/DMF, followed by reduction of the resulting propionitrile with Raney nickel in Ac20 to yield the propyl acetamide. Subsequent hydrolysis in 20% NaOH and EtOH gave the 9H-carbazole-9-propanamine 4. ##STR7##
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9H-Carbazole-9-akylamines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxyphenylboronic acid
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Citations

For This Compound
3,050
Citations
S Sundari, A Muthuraja, S Chandra… - Molecular Crystals and …, 2023 - Taylor & Francis
… In the previous DMSO solvent methanol and DMSOs (dimethylsulfoxide), the experimental 1 H and 13 C NMR spectrum 4-Methoxyphenylboronic acid were registered. The theory was …
Number of citations: 3 www.tandfonline.com
SM Lee, J Chung, MS Gong, BH Jun, DH Kweon… - Journal of Industrial and …, 2019 - Elsevier
… 3-Carboxy-4-methoxyphenylboronic acid (3C4MPBA) was purchased from Alfa Aesar Co., Inc. (Ward Hill, MA, USA). Potassium phosphate (monobasic and dibasic, anhydrous) was …
Number of citations: 5 www.sciencedirect.com
MK Cyrański, P Klimentowska, A Rydzewska… - …, 2012 - pubs.rsc.org
… This is not a very common motif in the structures of phenylboronic acids, although it has already been observed in 4-methoxyphenylboronic acid 15 and 1,2-ethynediylbis(4,1-phenylene…
Number of citations: 36 pubs.rsc.org
E Bassil, H Hu, PH Brown - Plant Physiology, 2004 - academic.oup.com
The only defined physiological role of boron in plants is as a cross-linking molecule involving reversible covalent bonds with cis-diols on either side of borate. Boronic acids, which form …
Number of citations: 159 academic.oup.com
VR Pedireddi, N SeethaLekshmi - Tetrahedron letters, 2004 - Elsevier
… bonding dimer is identified in the crystal structure of 4-methoxyphenylboronic acid. … ORTEP drawing of the molecular structure of 4-methoxyphenylboronic acid, 2 (top). Arrangement of …
Number of citations: 121 www.sciencedirect.com
FS Ruel, MP Braun, CR Johnson - Organic syntheses, 2003 - Wiley Online Library
(4‐Methoxyphenyl)‐2‐cyclohexen‐1‐one: preparation of 2‐iodo‐2‐cyclohexen‐1‐one and suzuki coupling with 4‐methoxyphenylboronic acid intermediate: 2‐iodo‐2‐cyclohexen‐1 …
Number of citations: 42 onlinelibrary.wiley.com
AA Kadam, A Ellern, LM Stanley - Organic letters, 2017 - ACS Publications
… The addition of phenylboronic acid to 3-(4-methylphenyl)cyclohex-2-enone and 4-methoxyphenylboronic acid to 3-phenylcyclohex-2-enone generated (ent)-2r and (ent)-2b in 40–77% …
Number of citations: 27 pubs.acs.org
L Li, C Cui, W Su, Y Wang, R Wang - Nano Research, 2016 - Springer
… Rucontaining hollow polymers exhibited excellent catalytic activity, enhanced stability, and good recyclability when used for the oxidative hydroxylation of 4-methoxyphenylboronic acid …
Number of citations: 28 link.springer.com
MN Pennell, MG Unthank, P Turner… - The Journal of Organic …, 2011 - ACS Publications
… rearrangements of propargylic alcohols take place readily at room temperature in toluene with 1−2 mol % PPh 3 AuNTf 2 , in the presence of 0.2 equiv of 4-methoxyphenylboronic acid …
Number of citations: 113 pubs.acs.org
Y Uozumi, T Sato, A Ohno - Synfacts, 2016 - thieme-connect.com
… Reduction of nitrobenzene (1a) by NaBH 4 , oxidation of benzyl alcohol (3a) under O 2 , and the Suzuki–Miyaura coupling of iodobenzene (5a) with 4-methoxyphenylboronic acid …
Number of citations: 0 www.thieme-connect.com

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